molecular formula C7H5F3N4 B2514230 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1713160-74-7

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B2514230
CAS RN: 1713160-74-7
M. Wt: 202.14
InChI Key: SUFFTINCMLBHKM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine (TFMPP) is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. TFMPP has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Scientific Research Applications

Synthesis of Derivatives

  • Synthesis of 6-Arylsubstituted Pyrazolo[1,5-a] Pyrimidines : Demonstrated the synthesis and characterization of three new derivatives, including methods to synthesize intermediates and the final products, suggesting potential in medicinal chemistry (Xu Li-feng, 2011).

  • Efficient Access to 3,5-Disubstituted Derivatives : Described a synthesis methodology for diverse 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, including the use of SNAr and Suzuki Cross-Coupling Reactions, indicating their significance in developing kinase inhibitors (Badr Jismy et al., 2020).

Biological and Pharmacological Studies

  • Cytotoxicity, Antimicrobial, and Anti-biofilm Activities : A study synthesized novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, screening them for cytotoxicity against various cancer cell lines, as well as antimicrobial and anti-biofilm activities, highlighting their potential therapeutic applications (P. Nagender et al., 2014).

  • Anticancer Agents Synthesis : Another study focused on synthesizing alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screening them for anticancer activity against various cancer cell lines, demonstrating their potential as anticancer agents (K. Chavva et al., 2013).

Advanced Synthesis Techniques

  • Novel Two-Step Synthesis : A paper reported a novel two-step synthesis method for trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles, indicating advancements in synthetic methodologies for these compounds (Badr Jismy et al., 2018).

  • Facile Synthesis of Functionalized Derivatives : Another research focused on the synthesis of functionalized indole-3-yl pyrazole derivatives, starting from 3-cyanoacetylindole, leading to the creation of novel pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds (A. El‐Mekabaty et al., 2017).

Future Directions

The compound and its derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . This inhibition occurs through binding interactions with the ATP-binding site of CDK2, leading to the disruption of the enzyme’s activity. Additionally, this compound interacts with various proteins involved in signal transduction pathways, further influencing cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to induce cell cycle arrest in the G0-G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involving CDK2 and other kinases, resulting in altered gene expression and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest . These findings highlight the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity and induce cell cycle arrest without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings emphasize the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are important for understanding the compound’s pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic targets.

properties

IUPAC Name

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-2-13-14-3-4(11)1-12-6(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFTINCMLBHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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